molecular formula C20H14O6 B3053333 Benzoic acid, 4-hydroxy-, 1,1'-(1,4-phenylene) ester CAS No. 53201-62-0

Benzoic acid, 4-hydroxy-, 1,1'-(1,4-phenylene) ester

Cat. No.: B3053333
CAS No.: 53201-62-0
M. Wt: 350.3 g/mol
InChI Key: WDNYOQDNYCWKPU-UHFFFAOYSA-N
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Description

Benzoic acid, 4-hydroxy-, 1,1’-(1,4-phenylene) ester: is an organic compound that belongs to the class of aromatic esters. It is formed by the esterification of 4-hydroxybenzoic acid with 1,4-phenylene diol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-hydroxy-, 1,1’-(1,4-phenylene) ester typically involves the esterification reaction between 4-hydroxybenzoic acid and 1,4-phenylene diol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide to facilitate the removal of water formed during the reaction. The reaction mixture is heated under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of benzoic acid, 4-hydroxy-, 1,1’-(1,4-phenylene) ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzoic acid, 4-hydroxy-, 1,1’-(1,4-phenylene) ester can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.

    Reduction: Reduction of this compound can yield hydroquinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Nitro, bromo, and sulfonic acid derivatives.

Scientific Research Applications

Chemistry: Benzoic acid, 4-hydroxy-, 1,1’-(1,4-phenylene) ester is used as a building block in the synthesis of various polymers and advanced materials. It serves as a precursor for the preparation of liquid crystalline polymers and high-performance resins.

Biology: In biological research, this compound is used as a model compound to study the interactions of aromatic esters with biological macromolecules. It is also employed in the development of biosensors and diagnostic assays.

Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. It is also investigated for its antimicrobial and antioxidant properties.

Industry: In the industrial sector, benzoic acid, 4-hydroxy-, 1,1’-(1,4-phenylene) ester is used as a stabilizer in the production of plastics and as an additive in coatings and adhesives.

Mechanism of Action

The mechanism of action of benzoic acid, 4-hydroxy-, 1,1’-(1,4-phenylene) ester involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. In drug delivery systems, it can enhance the solubility and stability of drugs, improving their bioavailability.

Comparison with Similar Compounds

  • Benzoic acid, 4-hydroxy-, 1,1’-(2-methyl-1,4-phenylene) ester
  • Benzoic acid, 4-hydroxy-, 1,4-phenylene ester
  • Benzoic acid, 4-hydroxy-, 1,1’-(2-fluoro-1,4-phenylene) ester

Comparison:

  • Benzoic acid, 4-hydroxy-, 1,1’-(2-methyl-1,4-phenylene) ester has a methyl group that can influence its reactivity and physical properties.
  • Benzoic acid, 4-hydroxy-, 1,4-phenylene ester lacks the additional substituents, making it less sterically hindered and potentially more reactive in certain reactions.
  • Benzoic acid, 4-hydroxy-, 1,1’-(2-fluoro-1,4-phenylene) ester contains a fluorine atom, which can significantly alter its electronic properties and interactions with other molecules.

Benzoic acid, 4-hydroxy-, 1,1’-(1,4-phenylene) ester stands out due to its unique combination of structural features, making it versatile for various applications in research and industry.

Properties

IUPAC Name

[4-(4-hydroxybenzoyl)oxyphenyl] 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6/c21-15-5-1-13(2-6-15)19(23)25-17-9-11-18(12-10-17)26-20(24)14-3-7-16(22)8-4-14/h1-12,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNYOQDNYCWKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701036304
Record name 1,1′-(1,4-Phenylene) bis(4-hydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53201-62-0
Record name 1,1′-(1,4-Phenylene) bis(4-hydroxybenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53201-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(1,4-Phenylene) bis(4-hydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis-4-(hydroxybenzoyl)hydrochinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.393
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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